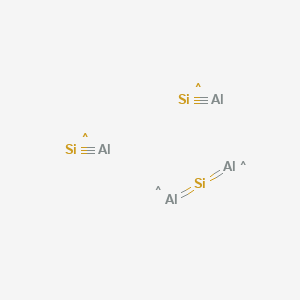

Aluminium silicide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminium silicide (AlSi) is a compound that is widely used in the field of material science due to its remarkable properties. It is a binary compound of aluminium and silicon and is often used as a semiconductor material in electronic devices. Aluminium silicide is also used as a reducing agent in metallurgy and as a catalyst in chemical reactions. In

Aplicaciones Científicas De Investigación

1. Semiconductor and Electronics Industry

Aluminium silicide (AlSi) has notable applications in the semiconductor and electronics industries. For instance, Ashtikar & Sharma (1995) explored the reaction between hydrogenated amorphous silicon and aluminum, observing the formation of aluminum silicide even at room temperature. This study highlighted the potential of AlSi in Schottky diodes, a type of semiconductor device. The research indicated that subsequent annealing led to the coexistence of various orientations of aluminum silicide, impacting the electrical properties of these devices (Ashtikar & Sharma, 1995).

2. High-Temperature Applications and Materials Science

Aluminum-containing heat-resistant silicides are significant in industries that operate at high temperatures. Sundberg et al. (2004) investigated aluminium containing silicides and their performance in various atmospheres, including vacuum. Their study concluded that materials like molybdenum aluminosilicide (Kanthal Super ER) could operate in air up to 1575 °C, showcasing their potential for applications in power plants, automotive, and chemical industries (Sundberg et al., 2004).

3. Optoelectronic Applications

Dalapati et al. (2015) reported on the growth of alpha-phase aluminum alloyed iron silicide on silicon substrates at 600 °C. They found that incorporating aluminum into the silicide films reduced the transition temperature of α-phase FeSi2, making it suitable for optoelectronic applications. The study emphasized the potential of aluminum silicide in renewable energy and electronic applications (Dalapati et al., 2015).

4. Metallization in Thin Film Transistors

Duy et al. (2010) investigated aluminum metallized source/drain thin film transistors using a self-aligned fabrication process. This study highlighted how aluminum, despite not forming a metal silicide with silicon, can enhance the conductivity of source and drain electrodes in thin film transistors. Such advancements are crucial for the development of high-performance silicon integrated circuits (Duy et al., 2010).

Direcciones Futuras

- G. J. van Gurp, J. L. C. Daams, A. van Oostrom, L. J. M. Augustus, Y. Tamminga. “Aluminum‐silicide reactions. I. Diffusion, compound formation, and microstructure.” Journal of Applied Physics, 50, 6915–6922 (1979)

- R. Rosenberg, M. J. Sullivan, J. K. Howard. “Thin Films‐Interdiffusion and Reactions.” In Thin Films‐Interdiffusion and Reactions, edited by J. M. Poate, K. N. Tu, and J. W. Mayer (Wiley, New York, 1978), p. 25

- M. Hansen. Constitution of Binary Alloys. McGraw‐Hill, New York, 1958

- H. Grinolds and G. Y. Robinson. “Auger electron spectroscopy.” J. Vac. Sci. Technol., 14, 75 (1977)

Propiedades

InChI |

InChI=1S/4Al.3Si |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTZODAHLMBGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648873 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium silicide | |

CAS RN |

106698-75-3 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)

![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)